

1-DeacetylNimbotin B: A Technical Review of a Promising Limonoid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-DeacetylNimbotin B*

Cat. No.: B15562736

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-DeacetylNimbotin B is a nimbotin-type limonoid first isolated from the fruits of *Melia toosendan*. As a member of the highly oxygenated nortriterpenoid class of natural products, it holds potential for various biological activities, aligning with the known insecticidal, antifungal, nematicidal, and cytotoxic properties of related limonoids.^[1] This technical guide provides a comprehensive literature review of **1-DeacetylNimbotin B**, detailing its history, isolation, and characterization. While specific biological data for this compound remains limited, this review summarizes the known activities of closely related limonoids from *Melia toosendan* to provide a basis for future research and drug development endeavors.

Introduction and History

1-DeacetylNimbotin B was first reported in a 2013 study by Sheng Su and colleagues, published in *Phytochemistry Letters*. This study focused on the characterization of tautomeric limonoids from the fruits of *Melia toosendan*, a plant long used in traditional Chinese medicine.^[2] The isolation and structural elucidation of **1-DeacetylNimbotin B** contributed to the growing library of over 200 limonoids identified from the *Melia* genus.^{[1][3]} Limonoids from *Melia* species are broadly classified into ring-intact and ring-C-seco groups and are recognized for their diverse and potent pharmacological activities, including anti-cancer and insecticidal effects.^{[1][3]}

Isolation and Characterization

The foundational work by Su et al. provides the primary methodology for the isolation and characterization of **1-DeacetylInimbolinin B**.

Experimental Protocol: Isolation

While the full, detailed protocol from the original publication is not publicly available, a general workflow for the isolation of limonoids from *Melia toosendan* can be constructed based on common phytochemical practices and related studies.

Caption: Generalized workflow for the isolation of **1-DeacetylInimbolinin B**.

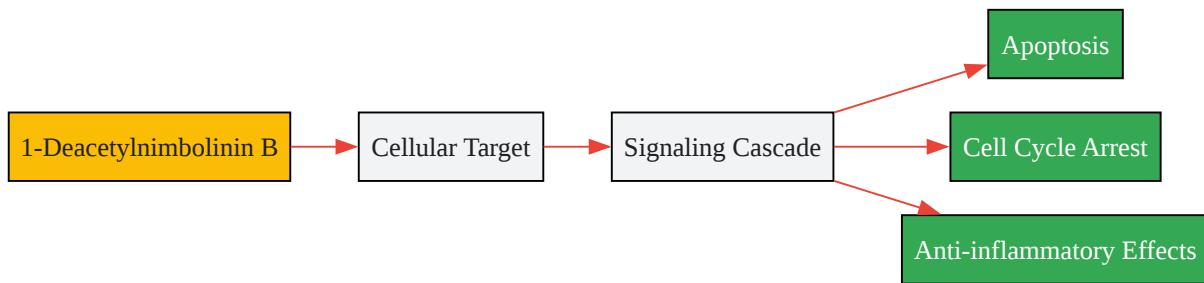
Structural Elucidation

The structure of **1-DeacetylInimbolinin B** was determined using a combination of spectroscopic techniques. The molecular formula was established as $C_{33}H_{44}O_9$, with a molecular weight of 584.70.^[1] Key analytical methods would have included:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H , ^{13}C , and 2D-NMR): To elucidate the carbon skeleton and the connectivity of protons and carbons, ultimately revealing the compound's intricate three-dimensional structure.
- Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
- Ultraviolet (UV) Spectroscopy: To identify any chromophoric systems.

Biological Activity and Therapeutic Potential

Direct studies on the biological activity of **1-DeacetylInimbolinin B** are not yet prevalent in the published literature. However, the well-documented activities of other limonoids isolated from *Melia toosendan* and the broader *Melia* genus provide a strong indication of its potential.


Summary of Known Biological Activities of Related Limonoids

The following table summarizes the observed biological activities of various limonoids from *Melia toosendan*, offering a predictive framework for the potential efficacy of **1-DeacetylInimbolinin B**.

Limonoid Class/Compound	Biological Activity	Quantitative Data (IC ₅₀ /MIC)	Cell Lines/Organisms Tested	Reference
Toosendanin	Cytotoxic	Not specified	KB cells	[4]
Meliatoxin B ₁	Cytotoxic	Not specified	KB cells	[4]
12-ethoxynimbolinin A-D (Compound 4)	Antibacterial	MIC: 15.6 µg/mL	Porphyromonas gingivalis ATCC 33277	[5]
1-cinnamoyltrichilin	Antibacterial	MIC: 31.3 µg/mL	Porphyromonas gingivalis ATCC 33277	[5]
Trichilinin B	Antibacterial	MIC: 31.5 µg/mL	Porphyromonas gingivalis ATCC 33277	[5]
Various Limonoids	Antifeedant	AFC ₅₀ : 0.11-1.79 mM	Pieris rapae larvae	[6]
Various Limonoids	Cytotoxic	IC ₅₀ : 0.011-0.055 µg/mL	Lymphoma P388 cells	[3]

Potential Signaling Pathways

Based on the mechanisms of action of other cytotoxic and anti-inflammatory natural products, several signaling pathways are likely to be modulated by **1-DeacetylInimbolinin B**. Further research is required to confirm these hypotheses.

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathways modulated by **1-Deacetylnimbolinin B**.

Future Directions

The discovery of **1-Deacetylnimbolinin B** opens up several avenues for future research. The immediate priorities should be:

- Comprehensive Biological Screening: A thorough evaluation of its cytotoxic, antifungal, insecticidal, and nematicidal activities is warranted. Quantitative assays will be crucial to determine its potency.
- Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by **1-Deacetylnimbolinin B** will be essential for understanding its therapeutic potential.
- In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to assess its efficacy and safety profile for potential drug development.
- Synthesis and Analogue Development: The development of a synthetic route to **1-Deacetylnimbolinin B** would enable the production of larger quantities for research and the creation of novel derivatives with improved activity and pharmacokinetic properties.

Conclusion

1-Deacetylnimbolinin B is a structurally interesting limonoid from *Melia toosendan* with significant, yet largely unexplored, therapeutic potential. While current research on this specific

compound is in its infancy, the well-established biological activities of related limonoids provide a compelling rationale for its further investigation. This technical guide serves as a foundational resource to stimulate and guide future research into the pharmacological properties and potential applications of **1-DeacetylNimboalinin B**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Limonoids From the Genus *Melia* (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Limonoids From the Genus *Melia* (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology [frontiersin.org]
- 4. Limonoids from fruit of *Melia toosendan* and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minor limonoids from *Melia toosendan* and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Limonoids Isolated from the Fruits of *Melia toosendan* and Their Antifeedant Activity against *Pieris rapae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-DeacetylNimboalinin B: A Technical Review of a Promising Limonoid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15562736#1-deacetylNimboalinin-b-literature-review-and-history\]](https://www.benchchem.com/product/b15562736#1-deacetylNimboalinin-b-literature-review-and-history)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com